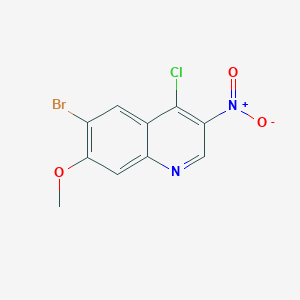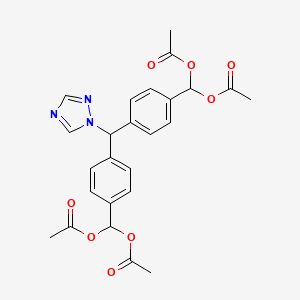
(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is a complex organic compound that features a triazole ring, phenylene groups, and acetate functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of Phenylene Groups: The phenylene groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Introduction of Acetate Groups: The acetate functionalities are typically introduced via esterification reactions, where acetic acid or its derivatives react with hydroxyl groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and phenylene groups.
Reduction: Reduction reactions can occur at the triazole ring and acetate groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups such as halogens or nitro groups.
科学研究应用
Chemistry
In chemistry, (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions to label biomolecules.
Medicine
In medicinal chemistry, this compound has potential as a scaffold for the development of new pharmaceuticals. Its triazole ring and phenylene groups can interact with various biological targets, making it a versatile candidate for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
作用机制
The mechanism of action of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the phenylene groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring but lacking the phenylene and acetate groups.
Bisphenol A: Contains phenylene groups but lacks the triazole ring and acetate functionalities.
Tetraacetylethylenediamine: Contains acetate groups but lacks the triazole ring and phenylene groups.
Uniqueness
What sets (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate apart is its combination of a triazole ring, phenylene groups, and acetate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C25H25N3O8 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
[acetyloxy-[4-[[4-(diacetyloxymethyl)phenyl]-(1,2,4-triazol-1-yl)methyl]phenyl]methyl] acetate |
InChI |
InChI=1S/C25H25N3O8/c1-15(29)33-24(34-16(2)30)21-9-5-19(6-10-21)23(28-14-26-13-27-28)20-7-11-22(12-8-20)25(35-17(3)31)36-18(4)32/h5-14,23-25H,1-4H3 |
InChI 键 |
GYGALYTUJSPDAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(OC(=O)C)OC(=O)C)N3C=NC=N3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


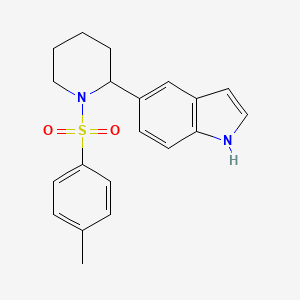

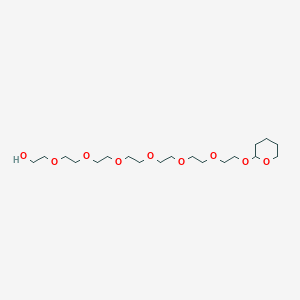
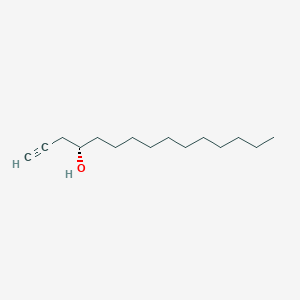
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
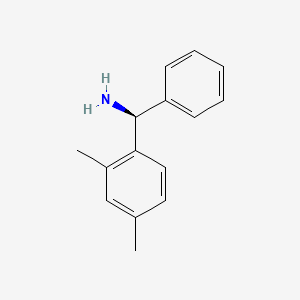
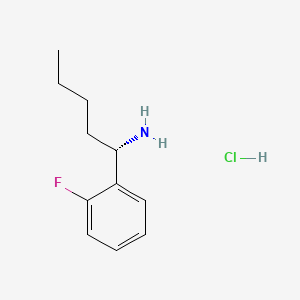
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
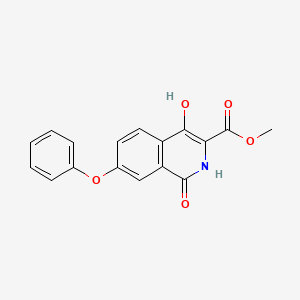
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
